3-(Bromomethyl)-5-chloropyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

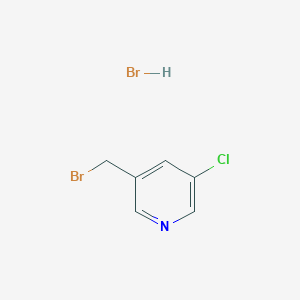

3-(Bromomethyl)-5-chloropyridine hydrobromide is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of bromomethyl and chloro substituents on the pyridine ring, which significantly influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-chloropyridine hydrobromide typically involves the bromination of 5-chloropyridine. One common method is the reaction of 5-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly solvents and reagents is also a key consideration in industrial processes.

Análisis De Reacciones Químicas

Types of Reactions

3-(Bromomethyl)-5-chloropyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include methyl derivatives.

Aplicaciones Científicas De Investigación

3-(Bromomethyl)-5-chloropyridine hydrobromide is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is a precursor in the synthesis of drugs that target specific biological pathways, including those involved in cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-5-chloropyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex molecules where the compound acts as an intermediate.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Bromomethyl)pyridine hydrobromide

- 5-Bromomethyl-2-chloropyridine

- 3-(Chloromethyl)-5-bromopyridine

Uniqueness

3-(Bromomethyl)-5-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis

Actividad Biológica

3-(Bromomethyl)-5-chloropyridine hydrobromide (3-BCPH) is a halogenated heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article explores the biological activity of 3-BCPH, highlighting its mechanisms, research findings, and potential applications in pharmaceuticals.

- Molecular Formula : C₆H₆Br₂ClN

- Molecular Weight : 232.48 g/mol

- Structure : Features a pyridine ring substituted with bromomethyl and chloromethyl groups, enhancing its reactivity in organic synthesis.

Research indicates that 3-BCPH acts primarily as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This inhibition can significantly affect drug metabolism, suggesting that 3-BCPH may play a role in pharmacokinetics and drug-drug interactions. The presence of halogen atoms in its structure enhances its binding affinity to various biological targets, which is crucial for its activity as an enzyme inhibitor.

Enzyme Inhibition

Case Studies

Several studies have explored the biological implications of compounds related to 3-BCPH:

- A study highlighted the effectiveness of pyridine derivatives in inhibiting bacterial growth, particularly against strains such as Acinetobacter baumannii and Klebsiella pneumoniae. While direct data on 3-BCPH is scarce, these findings suggest a promising avenue for further research into its antimicrobial capabilities .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to 3-BCPH:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Bromomethyl)-5-chloropyridine hydrobromide | Bromomethyl and chloropyridine groups | Different position of bromomethyl group |

| 3-(Chloromethyl)-5-bromopyridine | Chloromethyl instead of bromomethyl | Variation in halogen substituents |

| 4-(Bromomethyl)-2-chloropyridine | Bromomethyl at a different position | Distinct reactivity patterns due to position |

This comparison emphasizes how the positioning and nature of halogen substituents influence the reactivity and potential applications of these compounds.

Safety Considerations

Due to the presence of halogenated aromatic structures, handling 3-BCPH requires caution. It is advisable to assume it possesses similar hazards to other halogenated compounds, which may include toxicity and environmental concerns.

Propiedades

IUPAC Name |

3-(bromomethyl)-5-chloropyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLKDKSBPQJRHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.